![molecular formula C21H21N3O4 B13398681 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(3-methyl-3H-diazirin-3-yl)butanoic acid](/img/structure/B13398681.png)

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(3-methyl-3H-diazirin-3-yl)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

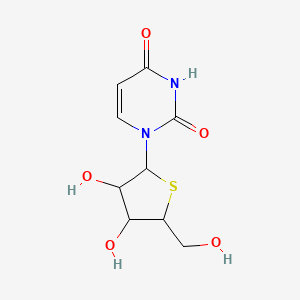

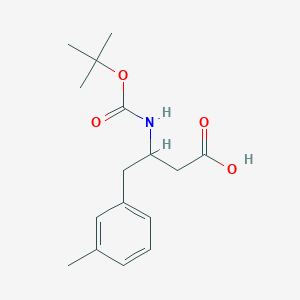

Fmoc-L-Photo-Methionine is a diazirine-containing, Fmoc-protected methionine amino acid and multifunctional photo-crosslinker. It is used in peptide synthesis and photoaffinity labeling of cellular targets and protein-protein interactions. Upon UV light (approximately 360 nm) irradiation, it forms a covalent bond, making it a valuable tool in drug discovery research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Photo-Methionine involves the incorporation of a diazirine group into the methionine amino acid. The diazirine ring is introduced through a series of chemical reactions, starting with the formation of 4,4’-azi-pentanal, followed by Strecker amino acid synthesis to obtain racemic Photo-Methionine. The L enantiomer is then separated by enzymatic resolution of the acetamide .

Industrial Production Methods: Industrial production of Fmoc-L-Photo-Methionine typically involves solid-phase peptide synthesis (SPPS) using Fmoc/tBu-based strategies. The Fmoc group is introduced through reactions with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). The peptide is then cleaved from the solid support using trifluoroacetic acid (TFA) and appropriate scavengers to minimize modification or destruction of sensitive amino acids .

Analyse Des Réactions Chimiques

Types of Reactions: Fmoc-L-Photo-Methionine undergoes various chemical reactions, including:

Photoactivation: Upon exposure to UV light, the diazirine ring releases nitrogen gas (N₂) and forms a highly reactive carbene intermediate.

Oxidation and Reduction: The methionine residue can undergo reversible oxidation, forming methionine sulfoxide and methionine sulfone.

Common Reagents and Conditions:

Photoactivation: UV light (approximately 360 nm) is used to activate the diazirine ring.

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and other peroxides.

Major Products:

Applications De Recherche Scientifique

Fmoc-L-Photo-Methionine has a wide range of applications in scientific research, including:

Mécanisme D'action

The mechanism of action of Fmoc-L-Photo-Methionine involves the photoactivation of the diazirine ring upon exposure to UV light. This results in the release of nitrogen gas and the formation of a highly reactive carbene intermediate. The carbene intermediate then forms a covalent bond with the target molecule, enabling photoaffinity labeling of cellular targets and protein-protein interactions .

Comparaison Avec Des Composés Similaires

Fmoc-L-Photo-Leucine: Another diazirine-containing, Fmoc-protected amino acid used for photoaffinity labeling.

Fmoc-L-Photo-Phenylalanine: A similar compound with a diazirine group, used in peptide synthesis and photoaffinity labeling.

H-L-Photo-Lysine Hydrochloride: A diazirine-containing amino acid used for photo-crosslinking.

Uniqueness: Fmoc-L-Photo-Methionine is unique due to its incorporation of the methionine residue, which can undergo reversible oxidation. This property allows it to be used in studies involving oxidative stress and redox biology, making it distinct from other diazirine-containing amino acids .

Propriétés

Formule moléculaire |

C21H21N3O4 |

|---|---|

Poids moléculaire |

379.4 g/mol |

Nom IUPAC |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-methyldiazirin-3-yl)butanoic acid |

InChI |

InChI=1S/C21H21N3O4/c1-21(23-24-21)11-10-18(19(25)26)22-20(27)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,22,27)(H,25,26) |

Clé InChI |

QKMQUEIDJLPYHS-UHFFFAOYSA-N |

SMILES canonique |

CC1(N=N1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3-[(2R,4S,5S,6R)-5-[(4R,5S,6R)-5-[(4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B13398600.png)

![[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] prop-2-enoate](/img/structure/B13398638.png)

![N'-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13398651.png)

![13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name)](/img/structure/B13398661.png)

![Ethyl 2-[(2S)-2-{[(benzyloxy)carbonyl]amino}-3-methylbutanamido]acetate](/img/structure/B13398674.png)

![disodium;3-[(2E,4E,6E)-20-carboxy-10,11,35-trimethyl-32-oxidoperoxysulfanyl-8-(3-oxidoperoxysulfanylpropyl)-14,22-dioxo-8,9,15,21-tetraza-28-azoniatetracyclo[26.7.0.07,11.029,34]pentatriaconta-1(28),2,4,6,9,29(34),30,32-octaen-35-yl]propane-1-sulfonate](/img/structure/B13398683.png)